methyl 2-(1H-pyrazol-4-yl)acetate

Lipophilicity ADME Drug Design

Methyl 2-(1H-pyrazol-4-yl)acetate is a small-molecule pyrazole derivative bearing a methyl ester substituent at the 4-position of the heterocyclic ring. Its molecular formula is C6H8N2O2, with a molecular weight of 140.14 g/mol.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 1276076-00-6
Cat. No. B3186725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(1H-pyrazol-4-yl)acetate
CAS1276076-00-6
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CNN=C1
InChIInChI=1S/C6H8N2O2/c1-10-6(9)2-5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8)
InChIKeyZAVWZNDAHVBOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(1H-pyrazol-4-yl)acetate (CAS 1276076-00-6): A Neutral Heterocyclic Ester Building Block with Balanced Lipophilicity


Methyl 2-(1H-pyrazol-4-yl)acetate is a small-molecule pyrazole derivative bearing a methyl ester substituent at the 4-position of the heterocyclic ring . Its molecular formula is C6H8N2O2, with a molecular weight of 140.14 g/mol . The compound exhibits a calculated LogP of 0.12520 and a polar surface area (PSA) of 54.98 Ų . It is a neutral, non-ionizable ester that serves as a versatile building block for medicinal chemistry and agrochemical research .

Why Substituting Methyl 2-(1H-pyrazol-4-yl)acetate with Analogous Pyrazole Esters or Acids Can Derail Synthesis or Bioactivity


Pyrazole-4-acetic acid derivatives are not interchangeable: even minor alterations in ester chain length, regioisomerism, or protonation state produce quantifiable differences in lipophilicity, polarity, and reactivity that directly impact membrane permeability, binding kinetics, and synthetic utility. For example, the free acid is >99% ionized at physiological pH, drastically reducing passive diffusion , while the 1-yl regioisomer displays a 24.6% lower polar surface area, which can alter hydrogen-bonding patterns with biological targets [1]. These structural nuances mandate compound-specific selection criteria based on the precise physicochemical profile required.

Quantitative Differentiation of Methyl 2-(1H-pyrazol-4-yl)acetate: A Head-to-Head Evidence Profile


Lipophilicity Gradient: 3.4× More Lipophilic than the Free Acid, 4.1× Less than the Ethyl Ester

The methyl ester (LogP 0.12520) occupies a calculated intermediate lipophilicity window between the highly polar free acid (LogP 0.03680) and the more hydrophobic ethyl ester (LogP 0.51530) [1][2]. This graded profile allows researchers to fine-tune passive membrane permeability and aqueous solubility without resorting to more extreme structural modifications.

Lipophilicity ADME Drug Design

Regioisomeric Differentiation: 24.6% Larger Polar Surface Area and 2.2× Higher LogP versus the 1-yl Isomer

Positional isomerism dramatically alters the physicochemical fingerprint. Methyl 2-(1H-pyrazol-4-yl)acetate exhibits a PSA of 54.98 Ų and LogP of 0.12520, whereas the 1-yl regioisomer (methyl 2-(1H-pyrazol-1-yl)acetate) possesses a PSA of only 44.12 Ų and a LogP of 0.05610 [1]. The larger PSA of the 4-yl isomer indicates a greater capacity for hydrogen-bonding interactions, while its higher LogP suggests enhanced passive membrane permeability.

Regioisomerism Polar Surface Area Hydrogen Bonding

Ionization State Advantage: 0% Ionized at Physiological pH vs. >99.9% for the Free Acid

Methyl 2-(1H-pyrazol-4-yl)acetate is a neutral, non-ionizable ester, whereas the corresponding free acid has a predicted pKa of 4.17 ± 0.10 . At physiological pH 7.4, the acid is >99.9% ionized (based on the Henderson-Hasselbalch equation), which severely limits passive diffusion across lipid bilayers. The methyl ester remains fully un-ionized, facilitating passive membrane transit.

Ionization Bioavailability Passive Diffusion

Molecular Economy: 9.1% Lighter than the Ethyl Ester for Enhanced Ligand Efficiency

With a molecular weight of 140.14 g/mol, methyl 2-(1H-pyrazol-4-yl)acetate is 14.03 g/mol lighter than its ethyl ester analog (MW = 154.17 g/mol) [1]. This represents a 9.1% reduction in molecular weight, which can translate to improved ligand efficiency metrics when incorporated into larger molecules.

Ligand Efficiency Molecular Weight Fragment-Based Drug Design

Preferential Hydrolysis Reactivity: Methyl Esters Cleave More Readily than Ethyl Esters

Methyl esters generally undergo nucleophilic acyl substitution (hydrolysis, transesterification) at significantly higher rates than their ethyl counterparts due to reduced steric hindrance around the carbonyl carbon [1]. This kinetic advantage enables selective deprotection of a methyl ester in the presence of other ester functionalities, a valuable strategic element in multi-step organic synthesis.

Synthetic Versatility Protecting Group Strategy Hydrolysis

Optimal Application Scenarios for Methyl 2-(1H-pyrazol-4-yl)acetate Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

When designing a drug candidate that must cross biological membranes but not be overly hydrophobic, methyl 2-(1H-pyrazol-4-yl)acetate provides a LogP of 0.125—a calculated sweet spot between the excessively polar free acid (LogP 0.037) and the more lipophilic ethyl ester (LogP 0.515) . This balanced lipophilicity, combined with its neutral ionization state, makes it a preferred starting scaffold for oral bioavailability optimization.

Structure-Activity Relationship (SAR) Studies Involving Hydrogen-Bonding Networks

The 24.6% larger polar surface area (54.98 Ų) of the 4-yl isomer versus the 1-yl isomer (44.12 Ų) directly impacts the compound's capacity for hydrogen bonding [1]. Researchers investigating targets with defined polar binding pockets should prioritize the 4-yl ester to fully capture hydrogen-bonding interactions that the 1-yl analog would miss.

Fragment-Based Drug Discovery and Ligand Efficiency Optimization

With a molecular weight of 140.14 g/mol, this compound is 9.1% lighter than the ethyl ester . This lower mass contributes to superior ligand efficiency (e.g., LE = -RT·ln(IC50)/heavy atom count), a critical metric in fragment-based campaigns where every heavy atom is scrutinized for its contribution to binding affinity.

Multi-Step Synthesis Requiring Selective Ester Deprotection

The inherent kinetic advantage of methyl esters in hydrolysis reactions permits selective cleavage in the presence of ethyl or other hindered esters [2]. This allows synthetic chemists to employ orthogonal protecting group strategies, reducing the number of steps and improving overall yield when accessing the free carboxylic acid for subsequent coupling or derivatization.

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